
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene backbone and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the indene backbone and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the indene backbone can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various materials and chemicals, owing to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The indene backbone provides structural stability and contributes to its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the additional functional groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Another analog with a hydroxyl group at a different position.
5-Methyl-1H-indene-1,3(2H)-dione: A similar compound with a methyl group instead of the tert-butyl group.
Uniqueness
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- lies in its combination of functional groups and the indene backbone, which provides a unique reactivity profile and makes it suitable for a wide range of applications.
Properties
CAS No. |
71313-39-8 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C20H20O4/c1-11-9-14(19(2,3)4)16(21)15(10-11)20(24)17(22)12-7-5-6-8-13(12)18(20)23/h5-10,21,24H,1-4H3 |
InChI Key |
KYRPTEYTYAPRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
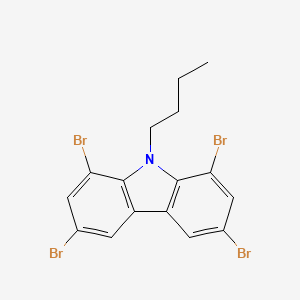
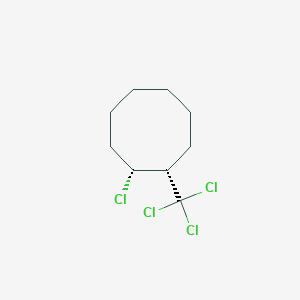
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
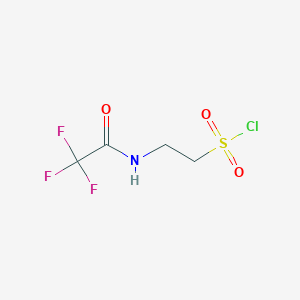
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
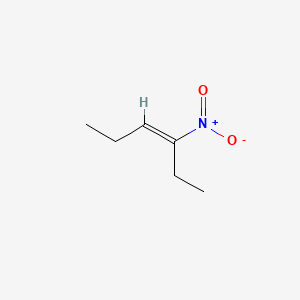
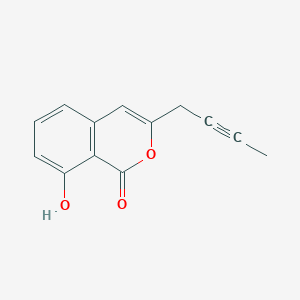

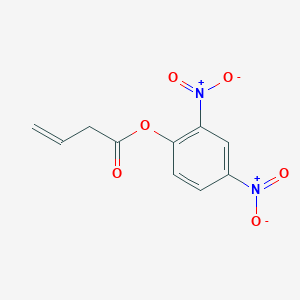
![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
